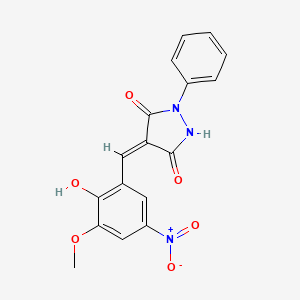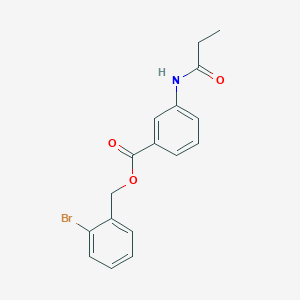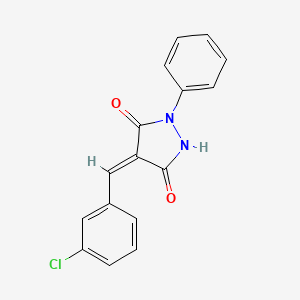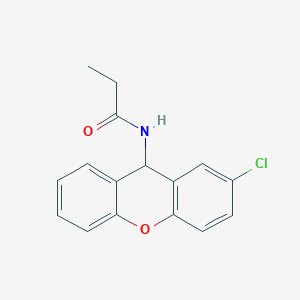
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as HNPD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to be non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione-based drugs for the treatment of various diseases. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promise as a potential anticancer and anti-inflammatory agent, and further research is needed to determine its efficacy in vivo. Another area of interest is the study of the mechanism of action of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. Further research is needed to fully understand the signaling pathways involved in the effects of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. Additionally, the development of novel synthesis methods for 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione could lead to improved yields and purity.
Synthesemethoden
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a multi-step process starting with the reaction of 3,5-pyrazolidinedione and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione. The synthesis method of 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4E)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-26-14-9-12(20(24)25)7-10(15(14)21)8-13-16(22)18-19(17(13)23)11-5-3-2-4-6-11/h2-9,21H,1H3,(H,18,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTFJZUAEGOQDN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
